molecular formula C19H26N4O5 B12366638 Trimethoprim pentanoic acid

Trimethoprim pentanoic acid

Cat. No.: B12366638
M. Wt: 390.4 g/mol
InChI Key: WWTCDGULAKAMHM-UHFFFAOYSA-N
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Description

Trimethoprim pentanoic acid is a synthetic compound that combines the antibacterial properties of trimethoprim with the structural characteristics of pentanoic acid. Trimethoprim is a well-known antifolate antibiotic that inhibits bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA and RNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimethoprim pentanoic acid typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with aniline to form the trimethoprim core . This intermediate is then reacted with pentanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trimethoprim pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitro groups in trimethoprim to amines.

    Substitution: The aromatic ring in trimethoprim can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Trimethoprim pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethoprim pentanoic acid involves the inhibition of bacterial dihydrofolate reductase, similar to trimethoprim . This inhibition prevents the conversion of dihydrofolic acid to tetrahydrofolic acid, leading to a depletion of folate coenzymes necessary for the synthesis of nucleic acids and proteins. The compound’s pentanoic acid moiety may enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes.

Comparison with Similar Compounds

Uniqueness: Trimethoprim pentanoic acid is unique due to its combination of trimethoprim’s antibacterial properties with the structural characteristics of pentanoic acid. This combination may offer enhanced antibacterial activity and improved pharmacokinetic properties compared to trimethoprim alone.

Properties

Molecular Formula

C19H26N4O5

Molecular Weight

390.4 g/mol

IUPAC Name

6-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]hexanoic acid

InChI

InChI=1S/C19H26N4O5/c1-26-14-9-12(8-13-11-22-19(21)23-18(13)20)10-15(27-2)17(14)28-7-5-3-4-6-16(24)25/h9-11H,3-8H2,1-2H3,(H,24,25)(H4,20,21,22,23)

InChI Key

WWTCDGULAKAMHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCCCCCC(=O)O)OC)CC2=CN=C(N=C2N)N

Origin of Product

United States

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